Optimized Lipophilicity for Membrane Permeability: LogP Comparison of Methyl 4-Bromo-2-Fluorocinnamate vs. Mono-Halogenated and Non-Halogenated Cinnamate Esters
Methyl 4-bromo-2-fluorocinnamate exhibits an intermediate lipophilicity profile that is distinct from both its non-halogenated and mono-halogenated counterparts, as quantified by XLogP3 and other logP metrics. This intermediate value is critical for balancing membrane permeability and aqueous solubility in drug discovery programs. The target compound shows an XLogP3 of 3 [1], whereas the non-halogenated methyl cinnamate has an XLogP of 2.60 [2] and a reported ACD/LogP of 2.18 . Mono-fluorinated methyl 4-fluorocinnamate has a significantly lower LogP of 2.01 [3], and mono-brominated methyl 4-bromocinnamate has a LogP of 2.635 and an XLogP3 of 3.3 .
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3 |
| Comparator Or Baseline | Methyl cinnamate: XLogP = 2.60; Methyl 4-fluorocinnamate: LogP = 2.01; Methyl 4-bromocinnamate: LogP = 2.635, XLogP3 = 3.3 |
| Quantified Difference | ΔLogP = +0.40 to +0.99 vs. methyl cinnamate and methyl 4-fluorocinnamate; ΔLogP = -0.3 (XLogP3) vs. methyl 4-bromocinnamate |
| Conditions | Computational predictions (XLogP3, LogP) from authoritative databases and vendor technical datasheets |
Why This Matters
This intermediate lipophilicity (LogP ~2.7-3.0) is often considered optimal for oral bioavailability and CNS penetration, providing a balanced profile not achieved by either mono-halogenated or non-halogenated analogs.
- [1] Cas no 149947-09-1 (Methyl 4-bromo-2-fluorocinnamate). Kuujia. Accessed April 23, 2026. https://www.kuujia.com/cas-149947-09-1.html View Source
- [2] Methyl cinnamate. Plantaedb. Accessed April 23, 2026. https://plantaedb.com/compounds/methyl-cinnamate View Source
- [3] 4-氟肉桂酸甲酯,反式为主, ≥98%,Methyl 4-fluorocinnaMate, mainly trans. Hzbp. Accessed April 23, 2026. https://www.hzbp.cn/shop/857921.html View Source
